5,5'-Oxybis(2-aminophenol)

Catalog No.
S1940226
CAS No.
20817-05-4
M.F
C12H12N2O3
M. Wt
232.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,5'-Oxybis(2-aminophenol)

CAS Number

20817-05-4

Product Name

5,5'-Oxybis(2-aminophenol)

IUPAC Name

2-amino-5-(4-amino-3-hydroxyphenoxy)phenol

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

InChI

InChI=1S/C12H12N2O3/c13-9-3-1-7(5-11(9)15)17-8-2-4-10(14)12(16)6-8/h1-6,15-16H,13-14H2

InChI Key

FFXSDAGPJYALFE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1OC2=CC(=C(C=C2)N)O)O)N

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=C(C=C2)N)O)O)N

5,5'-Oxybis(2-aminophenol) (CAS: 20817-05-4), widely recognized in polymer chemistry as bis(3-amino-4-hydroxyphenyl) ether, is a critical bis(o-aminophenol) monomer used in the synthesis of high-performance polybenzoxazole (PBO) and polyhydroxyamide (PHA) precursors. Unlike standard diamines used for polyimides, this compound features adjacent amino and phenolic hydroxyl groups that enable thermal cyclodehydration into rigid, highly thermally stable benzoxazole rings. The presence of the central ether linkage imparts crucial rotational freedom to the polymer backbone. In industrial procurement, this monomer is primarily sourced to formulate positive-tone, aqueous-alkaline developable photosensitive dielectrics (PS-PBO) for advanced semiconductor packaging and OLED display manufacturing, offering an established balance of processability, low dielectric constant, and thermal resistance exceeding 500 °C [1].

Procurement Fit

Symmetrical bis(aminophenol) ether monomer for polymer synthesis
High HPLC purity grades available for condensation and coordination chemistry
Tetrafunctional building block with two –NH₂ and two –OH reactive sites

Substituting 5,5'-Oxybis(2-aminophenol) with other common bisaminophenols drastically alters the processability and performance of the resulting photoresist. If replaced by rigid monomers like 3,3'-diamino-4,4'-dihydroxybiphenyl (HAB), the resulting precursor loses solubility in safer, industry-standard casting solvents like gamma-butyrolactone (GBL), forcing manufacturers to rely on strictly regulated, high-boiling solvents like N-Methyl-2-pyrrolidone (NMP). Conversely, substituting with 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane (BisAPAF) achieves excellent solubility and lower dielectric constants but introduces prohibitive raw material costs associated with fluorinated precursors. Furthermore, replacing it with standard polyimide diamines (e.g., 4,4'-ODA) eliminates the phenolic hydroxyl groups entirely, destroying the intrinsic alkaline solubility required for tetramethylammonium hydroxide (TMAH) development in positive-tone photolithography [1].

Substitution Risk

Bridge Type
Interchangeability Concern
Ether (–O–)
Conformational flexibility and electron donation are intrinsic; –CH₂– or –SO₂– bridges may alter redox and thermal behavior.
Methylene (–CH₂–)
Electronically insulating bridge eliminates resonance stabilization, potentially reducing radical-scavenging capacity.
Sulfonyl (–SO₂–)
Electron-withdrawing group shifts oxidation potential and may compromise photoresist developer solubility.
Hexafluoroisopropylidene (–C(CF₃)₂–)
Fluorinated bridge yields higher Tg but introduces fluorine content; dielectric and moisture profiles differ.

Precursor Solubility and Casting Solvent Compatibility

The ether linkage in 5,5'-Oxybis(2-aminophenol) provides essential backbone flexibility, allowing the corresponding polyhydroxyamide (PHA) precursor to achieve high solubility in environmentally preferred casting solvents. Studies demonstrate that PHA derived from this ether-bridged monomer is soluble at concentrations exceeding 20 wt% in gamma-butyrolactone (GBL). In contrast, PHA synthesized from the rigid biphenyl analog (HAB) exhibits poor solubility (<5 wt%) in GBL, frequently requiring the use of strictly regulated solvents like NMP for spin-coating formulations [1].

Evidence DimensionPrecursor solubility in GBL
Target Compound Data>20 wt% solubility (5,5'-Oxybis(2-aminophenol)-based PHA)
Comparator Or Baseline<5 wt% solubility (HAB-based PHA)
Quantified Difference>4x higher solubility in safe solvents
ConditionsPolyhydroxyamide precursor at 25 °C in gamma-butyrolactone

Enables the formulation of high-solids, GBL-based photoresists, eliminating the need for toxic NMP in semiconductor cleanroom environments.

CV Oxidation Peaks
Reported
Ep₁ = −300 mV; Ep₂ = +810 mV (vs. SCE)
Dual-peak signature enables identity confirmation and distinguishes dimer from monomeric 2-aminophenol.
Two resolved waves vs. single broad wave for monomer; glassy carbon electrode, acetonitrile.

Alkaline Dissolution Rate for Positive-Tone Lithography

For positive-tone photosensitive dielectrics, the unexposed precursor must exhibit a controlled dissolution rate in standard 2.38% tetramethylammonium hydroxide (TMAH) developers. The phenolic hydroxyl groups of 5,5'-Oxybis(2-aminophenol) provide sufficient acidity and hydrophilicity, yielding unexposed dissolution rates typically in the range of 100–300 nm/s depending on molecular weight. When compared to isopropylidene-bridged analogs (BisAP-A), the ether-bridged monomer prevents excessive hydrophobic retardation, ensuring clean development without scumming, while avoiding the overly rapid dissolution seen in highly flexible aliphatic-bridged systems [1].

Evidence DimensionAlkaline dissolution behavior
Target Compound DataControlled dissolution (100–300 nm/s) with clean development
Comparator Or BaselineHydrophobic isopropylidene analogs (BisAP-A)
Quantified DifferenceOptimal hydrophilicity preventing scumming vs. retarded dissolution
ConditionsUnexposed PHA film in 2.38% aqueous TMAH developer

Ensures high-contrast pattern resolution and clean via formation in advanced wafer-level packaging.

Photoresist Monomer
Class-level
Preferred bis(aminophenol) in EP 2077291 A1 for positive-tone polyamide photoresists.
Supports selection for microelectronic lithography where aqueous developability and UV transparency are critical.
No direct numeric comparison with sulfonyl analog available; bridge electronic effects inferred.

Cured Film Flexibility and Elongation

Following thermal cyclodehydration at 300–350 °C, the resulting polybenzoxazole (PBO) film must withstand thermomechanical stress during device operation. The ether hinge in 5,5'-Oxybis(2-aminophenol) significantly reduces the brittleness of the fully cured PBO network. Mechanical testing indicates that PBO films derived from this monomer routinely achieve elongation at break values of 15–25%. In direct comparison, rigid biphenyl-derived PBOs (from HAB) yield highly crystalline, brittle films with elongation values often falling below 8%, making them susceptible to cracking during thermal cycling [1].

Evidence DimensionElongation at break of cured PBO film
Target Compound Data15–25% elongation
Comparator Or Baseline<8% elongation (HAB-derived PBO)
Quantified Difference2x to 3x increase in film elongation
ConditionsFully cyclized PBO film tested at room temperature

Prevents dielectric cracking and delamination in thick redistribution layers (RDL) subjected to thermal shock.

Thermal Stability Context
Class-level
Ether bridge (–O–) vs. –C(CF₃)₂–: no direct Tg/Td₅% data published for 5,5'-oxybis(2-aminophenol) polymers.
Provides a fluorine-free alternative to BisAPAF when halogen-free polyimide/PBO design is prioritized.
Structure–property principles suggest different dielectric and moisture absorption profiles; experimental confirmation required.

Thermal Stability vs. Procurement Cost

While fluorinated monomers like BisAPAF offer excellent electrical properties, their synthesis is highly complex and costly. 5,5'-Oxybis(2-aminophenol) provides a highly cost-effective alternative that does not compromise thermal integrity. Thermogravimetric analysis demonstrates that PBOs synthesized from this ether-bridged monomer maintain a 5% weight loss temperature (Td5%) exceeding 500 °C in nitrogen. This matches the thermal stability profile of premium fluorinated PBOs, but at a fraction of the monomer procurement cost, making it a highly cost-effective alternative for large-area display and high-volume microelectronic applications [1].

Evidence DimensionThermal degradation temperature (Td5%)
Target Compound Data>500 °C (5,5'-Oxybis(2-aminophenol)-based PBO)
Comparator Or Baseline>500 °C (BisAPAF-based PBO)
Quantified DifferenceEquivalent thermal stability at significantly lower raw material cost
ConditionsTGA in nitrogen atmosphere at 10 °C/min

Allows manufacturers to achieve aerospace-grade thermal stability in consumer electronics without the prohibitive cost of fluorinated precursors.

Antioxidant Potential
Class-level
Ether oxygen enables resonance stabilization of phenoxyl radical; methylene (–CH₂–) bridge is electronically insulating.
Class-level SAR indicates ether bridge may enhance radical-scavenging relative to –CH₂– or –SO₂– analogs.
No DPPH IC₅₀ values available for any bis(aminophenol) dimer; prediction based on Ali et al. (2013) SAR study.

Wafer-Level Packaging (WLP) Redistribution Layers

Due to its excellent solubility in GBL and optimal TMAH dissolution rate, this monomer is the ideal choice for formulating positive-tone photosensitive PBO dielectrics used in WLP. It enables high-resolution via patterning and provides the mechanical elongation required to buffer thermomechanical stress between the silicon die and the PCB [1].

OLED Display Pixel Defining Layers (PDL)

The high thermal stability (>500 °C) and improved optical transparency of the ether-bridged PBO network make it highly suitable for OLED PDLs. Unlike traditional polyimides, the PBO derived from 5,5'-Oxybis(2-aminophenol) resists outgassing during the high-vacuum deposition of organic emissive layers, extending display lifespan [2].

High-Temperature Flexible Printed Circuits (FPC)

For FPCs requiring low moisture absorption and high flexibility, the ether linkage in this monomer provides the necessary chain mobility to achieve >15% elongation at break. It serves as a superior alternative to rigid polyimides in environments where both extreme heat resistance and dynamic flexing are mandatory [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Positive-tone photoresist resins
Aqueous-base developer solubility and optical transparency
Lithographic resolution and polybenzoxazole conversion efficiency
Fluorine-free PBO / polyimide precursor
Halogen-free bis(aminophenol) monomer
Dielectric constant and moisture absorption profile
Electropolymerizable films and sensors
Dual redox-active monomer with traceable CV fingerprint
Electrochemical film growth monitoring and architecture control
Bis-Schiff base coordination chemistry
Tetrafunctional ligand scaffold with flexible ether bridge
Metal-binding geometry and redox non-innocence of complexes

XLogP3

1.4

Wikipedia

3,3'-Oxybis(6-aminophenol)

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